1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-6-7-14-11(15)8-10(13-14)9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTKFQNSXFBWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Pyrolysis-Based Approaches
One method to prepare pyrazole derivatives involves cycloaddition reactions of azidopyrazoles with alkynes, followed by pyrolysis to rearranged heterocycles. For example, 1-(pyrazol-5-yl)-1,2,3-triazoles are synthesized via cycloaddition of 5-azidopyrazoles with methyl prop-2-ynoate. Subsequent flash vacuum pyrolysis of these intermediates yields pyrazolo-pyrimidinone derivatives through rearrangement mechanisms involving oxoketenimine–imidoyl ketene intermediates. Although this method is more common for related pyrazole derivatives, it provides insight into the reactivity of pyrazolyl intermediates that could be adapted for the target compound synthesis.
Condensation Reactions with Malononitrile and Related Intermediates
Condensation of pyrazol-5-ol derivatives with malononitrile under basic conditions (e.g., sodium ethoxide) has been reported to yield amino-substituted pyrazole derivatives. For instance, condensation of a 1,3-diphenyl-1H-pyrazol-5-ol derivative with malononitrile produces intermediates that undergo further cyclization to form complex benzonitrile derivatives. This pathway demonstrates the feasibility of introducing aminoethyl groups via nucleophilic additions and subsequent cyclizations.
One-Pot Acid-Promoted Synthesis Using Cyanamide
A highly efficient and convenient approach involves one-pot acid-promoted synthesis using cyanamide as a building block. Treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide under acidic conditions leads to 6-aminopyrazolo derivatives through a sequence of deprotection, imination, heterocyclization, and aromatization steps. Methanesulfonyl chloride has been identified as an optimal solvent for this reaction. Microwave-assisted synthesis further improves yields and reaction times. The key intermediate in this process is N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide, which facilitates the formation of the amino-substituted pyrazole core.
Process Patent for Preparation of Pyrazolyl Piperazine Derivatives
A patent describing the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives outlines a multi-step process involving:
- Extraction and washing of organic layers with deionized water and sodium bicarbonate solutions at controlled temperatures.
- Concentration under reduced pressure.
- Controlled addition of glacial acetic acid at elevated temperatures (50–55°C).
- Cooling and stirring steps to precipitate the product.
- Filtration, washing with toluene at low temperatures (0–5°C), and drying to obtain the final compound.
Although this patent focuses on a methyl-substituted pyrazolyl piperazine, the controlled acid-base workup and crystallization techniques are relevant for preparing aminoethyl-substituted pyrazol-5-ol derivatives, ensuring high purity and yield.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The cycloaddition and pyrolysis method demonstrates the importance of regioselectivity and mechanistic understanding in pyrazole chemistry. The key rearrangement step involves oxoketenimine–imidoyl ketene intermediates confirmed by ^13C labeling.
Condensation reactions with malononitrile under basic conditions are effective for introducing amino groups adjacent to pyrazol-5-ol cores. The formation of intermediates and subsequent cyclizations have been characterized by spectral analyses confirming structure and purity.
The one-pot acid-promoted synthesis using cyanamide is a modern, streamlined approach that leverages acid catalysis and microwave irradiation to enhance reaction efficiency and product yield. The proposed mechanism involves sequential deprotection, imination, cyclization, and aromatization steps, with intermediates identified by NMR and other spectroscopic methods.
The patented process emphasizes the importance of controlled workup conditions such as temperature and pH during extraction, washing, and crystallization to isolate pyrazolyl derivatives with high purity. Such protocols are critical for scale-up and industrial application.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydroxylated derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol has diverse applications across several research domains:
Chemistry
- Building Block for Heterocycles: Utilized in synthesizing more complex heterocyclic compounds, contributing to the development of novel materials and catalysts.
Biology
- Antimicrobial Activity: Studies indicate effectiveness against various bacterial strains, including E. coli and S. aureus. Structural modifications can enhance antimicrobial efficacy.
Medicine
- Anticancer Properties: In vitro studies demonstrate inhibition of cancer cell lines associated with lung and liver cancers. The compound may inhibit key enzymes involved in cancer progression.
Case Studies and Research Findings
Antimicrobial Studies:
Research has demonstrated that modifying the structure of this compound can enhance its antimicrobial properties. For example, derivatives have shown improved activity against resistant bacterial strains, indicating potential for developing new antibiotics.
Anticancer Research:
In a study examining its effects on lung cancer cell lines, this compound exhibited significant growth inhibition at specific concentrations. Further investigation into its mechanism revealed that it may induce apoptosis through enzyme inhibition pathways.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The aminoethyl group in the target compound enhances polarity compared to unsubstituted analogs like 3-phenyl-1H-pyrazol-5-ol .
Pharmacological Activity Comparison
Receptor Antagonist Activity
- Target Compound: Limited direct data, but structurally related aminoethyl-pyrazole derivatives (e.g., 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine) exhibit H3-receptor antagonism with pA₂ values up to 8.27 .
- Analog 1: 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives show lower potency (pA₂ = 5.65–6.23) due to thiazole positional isomerism .
- Analog 2: 5-Amino-1-(2-hydroxyethyl)-2-phenylimidazol-5-one derivatives demonstrate anticonvulsant activity, suggesting aminoethyl groups enhance CNS targeting .
Physicochemical Properties
Key Findings :
- The aminoethyl group improves solubility compared to methyl/ketone-substituted analogs.
- Aromatic substituents (e.g., phenyl) increase logP, but polar groups (-OH, -NH₂) mitigate hydrophobicity .
Biological Activity
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activities
Research indicates that this compound exhibits several biological properties:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent. Studies have demonstrated that structural modifications can enhance its efficacy against pathogens such as E. coli and S. aureus .
- Anticancer Properties : The compound is being explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with lung and liver cancers .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival. For instance, it has been suggested that the aminoethyl group can form hydrogen bonds with target enzymes, thereby influencing their activity .
- Cell Cycle Arrest : In cancer cells, this compound has been observed to induce cell cycle arrest at the G1 phase, leading to increased apoptosis .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of this compound:
| Study | Pathogen | Activity | Reference |
|---|---|---|---|
| Burguete et al. | E. coli, S. aureus | Significant inhibition | |
| Argade et al. | Various bacteria | High activity against multiple strains |
These findings suggest that the compound's structure is crucial for its antimicrobial activity, particularly the presence of specific functional groups.
Anticancer Studies
The anticancer potential has been assessed through various in vitro assays:
| Study | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Wei et al. | A549 (lung cancer) | 26 | |
| Fan et al. | HepG2 (liver cancer) | 49.85 | |
| Kumar et al. | HCT116 (colon cancer) | 1.1 |
These studies highlight the compound's promising activity against different cancer types, suggesting it could be developed into a therapeutic agent.
Q & A
Q. What are the common synthetic routes for 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol?
A multi-step approach is typically employed, starting with the condensation of a β-diketone (e.g., 1-phenyl-1,3-diketone) with hydrazine derivatives. For example, phenyl hydrazine can react with a diketone intermediate under reflux in ethanol/acetic acid to form the pyrazole core . Subsequent functionalization of the 2-aminoethyl group may involve nucleophilic substitution or reductive amination, as seen in analogous pyrazole syntheses . Purification via silica gel column chromatography and recrystallization (e.g., using ethanol) is critical to isolate the final product .
Q. How is the compound characterized structurally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and hydrogen bonding (e.g., phenolic -OH at δ ~10–12 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using Stoe IPDS-II diffractometers) resolves bond lengths, angles, and dihedral angles between aromatic rings. Software like SHELXL refines structural models .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What solvents and reaction conditions optimize pyrazole ring formation?
Absolute ethanol or DMF/water mixtures are preferred for cyclocondensation reactions. Refluxing with catalytic acetic acid (7–12 hours) ensures complete conversion. For Suzuki couplings (e.g., introducing aryl groups), Pd(PPh) and KPO in degassed solvents are effective .
Advanced Research Questions
Q. How can crystallization challenges be addressed for X-ray analysis?
Slow evaporation from ethanol or methanol often yields suitable crystals. For stubborn cases, vapor diffusion (e.g., hexane/ethanol) or seeding techniques may help. Hydrogen-bonding motifs (e.g., O–H···N interactions) stabilize the lattice, as observed in analogous pyrazole derivatives . SHELX software (SHELXL/SHELXS) is recommended for refining high-resolution data, particularly for handling twinning or disorder .
Q. What strategies resolve contradictions in biological activity data?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing the phenyl group with fluorinated analogs) can clarify pharmacophore requirements .
- Binding Assays : Competitive radioligand displacement (e.g., H receptor antagonism assays) quantifies affinity differences caused by aminoethyl chain elongation or branching .
- Molecular Dynamics Simulations : Modeling interactions with target proteins (e.g., histamine receptors) identifies steric or electronic mismatches .
Q. How do substituents influence the compound’s electronic properties?
Electron-withdrawing groups (e.g., -CF) on the phenyl ring decrease electron density at the pyrazole N-atoms, altering hydrogen-bonding capacity. This can be quantified via IR spectroscopy (C=O/N–H stretches) or DFT calculations . For the 2-aminoethyl side chain, methylation or acetylation modulates basicity, affecting solubility and receptor binding .
Q. What methods validate purity for pharmacological studies?
- HPLC with UV/Vis Detection : Use C18 columns and gradients (e.g., water/acetonitrile + 0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Ensures stability up to decomposition temperatures (e.g., >200°C) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
